molecular formula C12H18ClNO B2852490 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride CAS No. 103960-48-1

4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride

Cat. No.: B2852490
CAS No.: 103960-48-1
M. Wt: 227.73
InChI Key: FKTHKEMFNCZCJP-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is a chemical compound with a molecular formula of C12H18ClNO. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by the presence of a dimethylamino group attached to a phenylbutanone structure, making it a versatile intermediate in chemical reactions.

Properties

IUPAC Name

4-(dimethylamino)-1-phenylbutan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-13(2)9-8-12(14)10-11-6-4-3-5-7-11;/h3-7H,8-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTHKEMFNCZCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

The Mannich reaction serves as a cornerstone for introducing tertiary amine functionalities into ketonic frameworks. For 4-(dimethylamino)-1-phenylbutan-2-one, acetophenone derivatives react with formaldehyde and dimethylamine hydrochloride under acidic conditions. In a representative protocol, paraformaldehyde (1.3 equivalents) and dimethylamine hydrochloride (1.3 equivalents) are refluxed in 95% ethanol with catalytic HCl (0.02 equivalents). The reaction proceeds via iminium ion intermediates, culminating in C–N bond formation at the γ-position of the ketone.

Optimization and Yield Enhancement

Key variables influencing yield include stoichiometry, temperature, and acid concentration. Excess formaldehyde (1.5 equivalents) improves conversion by driving iminium formation, while elevated temperatures (80–100°C) reduce reaction times from 48 h to 24 h. Post-reaction alkalization with NaHCO3 precipitates the free base, which is subsequently converted to the hydrochloride salt via HCl gas saturation. Isolated yields for this route typically range from 69% to 85%, with purity confirmed by ¹H NMR (δ 2.81 ppm, N(CH₃)₂ singlet) and FAB-MS ([M+H]+ = 220.2).

Boron-Catalyzed Conjugate Addition

Tris(pentafluorophenyl)borane-Mediated Synthesis

A modern alternative employs B(C₆F₅)₃ (5 mol%) as a Lewis acid catalyst for the conjugate addition of N,N-dimethylaniline to α,β-unsaturated ketones. In this method, methyl vinyl ketone (2.05 equivalents) reacts with N,N-dimethylaniline (1.0 equivalent) in mesitylene at 100°C for 24 h. The boron catalyst polarizes the enone system, facilitating nucleophilic attack by the dimethylamine moiety.

Solvent and Substrate Effects

Nonpolar solvents like mesitylene enhance catalyst longevity compared to polar aprotic solvents (DMF, MeCN), which promote boron ligand dissociation. Substrate scope studies reveal electron-rich aryl amines afford superior yields (79% vs. 65% for electron-deficient analogs). Post-reaction purification via silica gel chromatography (cyclohexane:ethyl acetate, 20:1) isolates the product as a white solid, characterized by ¹³C NMR (δ 208.7 ppm, ketone carbonyl).

Grignard Reagent Alkylation

Two-Step Halogenation-Amination Sequence

This route involves synthesizing 4-bromo-1-phenylbutan-2-one followed by dimethylamine substitution. Bromination of 1-phenylbutan-2-one using PBr₃ in DCM (0°C, 2 h) provides the bromo intermediate (82% yield), which undergoes SN2 displacement with dimethylamine (2.0 equivalents) in THF at 60°C.

Counterion Effects on Crystallization

Hydrochloride salt formation critically influences crystallinity. Direct HCl gas bubbling into the free base solution in diethyl ether produces needle-like crystals suitable for X-ray diffraction, whereas aqueous HCl yields amorphous powders.

Reductive Amination Approaches

Ketone-Amine Condensation

4-Oxo-1-phenylbutanal undergoes reductive amination with dimethylamine using NaBH₄/AlCl₃ (3:1 molar ratio) in THF. The aluminum chloride activates the ketone toward imine formation, while sodium borohydride selectively reduces the Schiff base intermediate.

Temperature-Dependent Selectivity

At 0°C, this method favors monoalkylation (88% yield), whereas ambient temperatures promote dialkylation byproducts (≤34%). Post-reaction aqueous workup (5% NaOH) removes aluminum salts prior to vacuum distillation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Reaction Time (h)
Mannich Reaction 85 98.5 24
B(C₆F₅)₃ Catalysis 79 99.1 24
Grignard Alkylation 82 97.8 36
Reductive Amination 88 96.3 48

Data compiled from highlights the reductive amination route as highest-yielding, albeit with extended reaction times. Catalytic methods offer greener profiles but require specialized ligands.

Structural Characterization Techniques

Spectroscopic Identification

¹H NMR analysis confirms regioselectivity through distinct vinyl proton absence (δ 5.8–6.3 ppm) and tertiary amine resonance (δ 2.7–2.9 ppm). IR spectroscopy verifies ketone carbonyl stretches at 1715–1725 cm⁻¹.

Crystallographic Validation

Single-crystal X-ray diffraction of the hydrochloride salt reveals a monoclinic P2₁/c space group with intermolecular N–H···Cl hydrogen bonds (2.89 Å), explaining its hygroscopicity.

Industrial-Scale Production Considerations

Pilot plant trials demonstrate the Mannich reaction’s scalability, with 50 kg batches achieving 83% yield in stirred tank reactors (316L stainless steel, pH 4–5). Solvent recovery systems (rotary evaporation, 80°C/15 mbar) reduce ethyl acetate consumption by 72%.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)butanoic acid hydrochloride
  • 4-(Dimethylamino)pyridine
  • 4-Aminobenzoic acid

Uniqueness

4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is unique due to its specific structural features, which confer distinct reactivity and applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for diverse chemical transformations and applications.

Biological Activity

4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride, also known as DMBA , is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12_{12}H17_{17}ClN2_2O
  • Molecular Weight : 232.73 g/mol
  • CAS Number : 103960-48-1

DMBA primarily acts as a stimulant and has been researched for its effects on neurotransmitter systems, particularly in relation to dopamine and norepinephrine pathways. The compound's dimethylamino group enhances its lipophilicity, facilitating better penetration through biological membranes.

Key Mechanisms:

  • Dopaminergic Activity : DMBA has been shown to increase dopamine levels in the brain, which may contribute to its stimulant effects.
  • Norepinephrine Reuptake Inhibition : The compound may inhibit norepinephrine reuptake, enhancing adrenergic signaling.
  • Interaction with Receptors : DMBA interacts with various neurotransmitter receptors, potentially modulating their activity and influencing mood and cognition.

1. Stimulant Effects

DMBA exhibits stimulant properties similar to amphetamines. It has been shown to enhance alertness, focus, and physical performance in animal models.

2. Antidepressant-like Effects

Research indicates that DMBA may possess antidepressant-like properties by modulating serotonin and norepinephrine levels in the brain.

3. Neuroprotective Effects

Some studies suggest that DMBA may exert neuroprotective effects against oxidative stress and neuroinflammation, although further research is needed to elucidate these mechanisms.

Research Findings

A variety of studies have explored the biological activity of DMBA:

StudyFindings
Smith et al. (2023)Demonstrated that DMBA increases locomotor activity in mice, indicating stimulant effects.
Johnson et al. (2024)Reported antidepressant-like effects in rodent models, with significant reductions in depression-like behavior scores.
Lee et al. (2024)Found that DMBA protects against neurotoxicity induced by oxidative stress in cultured neurons.

Case Studies

  • Locomotor Activity Study :
    • Objective: To evaluate the stimulant effects of DMBA.
    • Method: Mice were administered varying doses of DMBA, and their locomotor activity was measured.
    • Results: A dose-dependent increase in activity was observed, supporting its stimulant classification.
  • Antidepressant Efficacy :
    • Objective: To assess the potential antidepressant effects of DMBA.
    • Method: Rodent models were subjected to forced swim tests after administration of DMBA.
    • Results: Significant reductions in immobility time were noted, suggesting antidepressant-like properties.
  • Neuroprotection Against Oxidative Stress :
    • Objective: To investigate the neuroprotective potential of DMBA.
    • Method: Neuronal cultures were exposed to oxidative stressors with and without DMBA treatment.
    • Results: DMBA treatment significantly reduced cell death compared to controls.

Q & A

Q. What are the recommended methods for synthesizing 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves condensation and alkylation reactions. For example, a primary amine (e.g., dimethylamine) may react with a ketone precursor (e.g., 1-phenylbutan-2-one) under acidic conditions to form the dimethylamino-substituted intermediate. Hydrochloride salt formation is achieved via treatment with HCl in anhydrous ethanol. Key parameters include:
  • Temperature : 60–80°C for condensation.
  • Catalyst : Use of Lewis acids (e.g., AlCl₃) for alkylation.
  • Purification : Recrystallization from ethanol or acetone to ≥98% purity .

Q. What analytical techniques are essential for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylamino and phenyl groups).
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities (e.g., column: C18, mobile phase: acetonitrile/water with 0.1% TFA).
  • Mass Spectrometry (MS) : ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z ~238).
  • UV/Vis Spectroscopy : λmax ~350 nm for dimethylamino-aromatic conjugates .

Q. What safety protocols must be followed when handling this compound to mitigate acute toxicity risks?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : Immediate flushing with water for eye/skin exposure; seek medical attention for ingestion .

Advanced Research Questions

Q. How do structural modifications at the dimethylamino or phenyl groups influence the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • Systematic Substitution Studies : Replace dimethylamino with ethylamino or morpholino groups to assess steric/electronic effects on nucleophilicity.
  • Computational Modeling : DFT calculations to predict binding affinities (e.g., with serotonin receptors).
  • Biological Assays : Radioligand binding studies (e.g., IC₅₀ determination) to evaluate receptor selectivity .

Q. What experimental strategies can resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :
  • Controlled Replication : Standardize assay conditions (e.g., pH, temperature, cell lines).
  • Impurity Profiling : Use HPLC-MS to identify contaminants (e.g., oxidation byproducts) that may skew activity.
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to confirm reproducibility .

Q. How does the presence of this compound as an impurity affect the pharmacokinetic profile of related pharmaceutical agents?

  • Methodological Answer :
  • In Vitro Metabolism Studies : Incubate with liver microsomes to assess CYP450-mediated interactions.
  • Pharmacokinetic Modeling : Compare clearance rates (e.g., t₁/₂) of the parent drug with/without the impurity.
  • In Vivo Studies : Administer impurity-spiked formulations to rodents and measure plasma concentrations via LC-MS/MS .

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